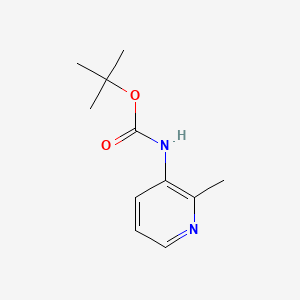

tert-Butyl (2-methylpyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(2-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLNGFJNDOYANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738618 | |

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219095-87-0 | |

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate: Properties, Synthesis, and Applications

Introduction

Overview of the Compound

tert-Butyl (2-methylpyridin-3-yl)carbamate, registered under CAS Number 344331-95-9, is a heterocyclic organic compound of significant interest in modern synthetic chemistry. Structurally, it is a derivative of 3-amino-2-methylpyridine where the 3-amino group is protected by a tert-butoxycarbonyl (Boc) moiety. This seemingly simple modification transforms the highly nucleophilic and potentially reactive amino group into a stable, sterically hindered carbamate, enabling precise chemical manipulations elsewhere on the pyridine ring. Its role as a synthetic building block is paramount, providing a gateway to a diverse array of more complex, functionalized pyridine derivatives.

Caption: Chemical structure of the title compound.

Significance in Medicinal Chemistry and Organic Synthesis

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The strategic introduction of substituents onto the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-Amino-2-methylpyridine itself is a valuable precursor for pharmaceuticals and agrochemicals.[1]

The introduction of the Boc protecting group is a critical enabling step. The carbamate functionality is generally stable to a wide range of non-acidic reagents, yet it can be removed cleanly under mild acidic conditions.[2] This orthogonality allows chemists to perform reactions on the pyridine ring, such as metal-catalyzed cross-couplings, halogenations, or metallations, without interference from the amino group. Consequently, this compound serves as a key intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor antagonists, and other biologically active compounds.[3]

Physicochemical and Spectroscopic Properties

Chemical Identifiers

A summary of the key identifiers for this compound is provided below.

| Identifier | Value |

| IUPAC Name | tert-butyl N-(2-methylpyridin-3-yl)carbamate[4] |

| CAS Number | 344331-95-9 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Canonical SMILES | CC1=NC=CC=C1NC(=O)OC(C)(C)C |

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Not widely reported; typically a low-melting solid | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General knowledge |

Spectroscopic Profile

The structural features of the molecule give rise to a distinct spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a sharp singlet at approximately 1.5 ppm, integrating to 9 protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. Another singlet for the methyl group on the pyridine ring should appear around 2.4-2.5 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the 7.0-8.5 ppm region. A broad singlet corresponding to the N-H proton of the carbamate is also expected, typically between 6.5 and 8.0 ppm, the exact position of which is solvent and concentration-dependent.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will feature a signal around 28 ppm for the three equivalent methyl carbons of the Boc group and a prominent signal around 80-81 ppm for the quaternary carbon of the Boc group. The pyridine ring carbons will resonate in the aromatic region (approx. 120-150 ppm). The carbonyl carbon of the carbamate group typically appears around 153-155 ppm.[5]

-

IR (Infrared Spectroscopy): The IR spectrum provides clear evidence of the carbamate functionality. A strong absorption band between 1690-1720 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration.[6][7] An N-H stretching vibration is expected to appear as a moderate band around 3300-3400 cm⁻¹. C-H stretching from the alkyl groups will be observed just below 3000 cm⁻¹.[8]

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 208 would be expected. A prominent fragment ion at m/z = 152 (M - C₄H₈) results from the loss of isobutylene, and another at m/z = 108 corresponds to the 3-amino-2-methylpyridine fragment.

Synthesis and Purification

Synthetic Strategy: The Rationale of Boc Protection

The synthesis of the title compound is a straightforward yet crucial transformation involving the protection of the primary amino group of 3-amino-2-methylpyridine. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O), which reacts selectively with the amine. The reaction requires a base to neutralize the acidic byproduct, tert-butanol and carbon dioxide (which forms carbonic acid). A non-nucleophilic base such as triethylamine (Et₃N) or pyridine is ideal as it does not compete with the substrate for the electrophilic Boc₂O. The choice of an aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile prevents unwanted side reactions. This method is a standard and highly reliable procedure in organic synthesis for installing the Boc group.[9][10]

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Amino-2-methylpyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-methylpyridine.

-

Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

In a separate container, dissolve di-tert-butyl dicarbonate in a small amount of anhydrous DCM.

-

Add the Boc₂O solution dropwise to the stirring solution of the aminopyridine over 15-20 minutes. An ice bath can be used to control any mild exotherm.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purified fractions are combined and the solvent is removed to yield this compound as a solid.

Caption: Workflow for synthesis and purification.

Chemical Reactivity and Synthetic Utility

The Role of the Boc Protecting Group

The Boc group serves two primary functions:

-

Deactivation: It significantly reduces the nucleophilicity of the nitrogen atom, preventing it from participating in undesired side reactions (e.g., acting as a nucleophile or base).

-

Directing Group: The bulky carbamate can influence the regioselectivity of reactions on the pyridine ring, such as ortho-lithiation, by sterically blocking adjacent positions or through directed metalation.

Its stability is a key feature. It is robust to catalytic hydrogenation, most reducing agents (e.g., LiAlH₄), and basic or nucleophilic conditions, providing a wide window of compatibility for subsequent synthetic steps.

Deprotection Protocol: Releasing the Amine

The primary utility of a protecting group lies in its facile removal. The Boc group is classically cleaved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective and is often used neat or diluted in a solvent like DCM. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Procedure:

-

Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

-

Cool the solution in an ice bath (0 °C).

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Re-dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin) to obtain the free amine.

Application as a Synthetic Intermediate

With the amine protected, the pyridine ring is primed for further functionalization. The liberated 3-amino-2-methylpyridine, following deprotection, can undergo a variety of transformations. A common subsequent step is amide bond formation or participation in cross-coupling reactions to build more complex molecular architectures, a strategy frequently employed in the development of novel drug candidates.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate

Introduction: The Strategic Importance of a Protected Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of functional groups is paramount. tert-Butyl (2-methylpyridin-3-yl)carbamate (CAS No. 1219095-87-0) emerges as a pivotal building block, designed for precisely this purpose. It is a derivative of 2-methyl-3-aminopyridine where the highly reactive primary amino group is masked by a tert-butyloxycarbonyl (Boc) protecting group. This protection strategy is fundamental, as it deactivates the nucleophilicity of the amine, thereby enabling chemists to perform selective modifications on the pyridine ring or other parts of a molecule without interference from the amino group.[1]

The pyridine moiety itself is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[2][3] The presence of both a methyl group and a protected amine on the pyridine core makes this compound a versatile intermediate for constructing complex, highly substituted pyridine derivatives.[4][5] Once the desired chemical transformations are complete, the Boc group can be readily removed under acidic conditions, revealing the primary amine for subsequent reactions, such as amide bond formation or reductive amination.[6] This guide provides an in-depth examination of its properties, synthesis, reactivity, and safe handling for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

Data Summary Table

| Property | Value | Source |

| CAS Number | 1219095-87-0 | [7][8] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [7][9] |

| Molecular Weight | 208.26 g/mol | [10] |

| Synonyms | tert-butyl N-(2-methylpyridin-3-yl)carbamate | [7][8] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| Storage | Inert atmosphere, room temperature | [7][9] |

| InChI Key | RQLNGFJNDOYANP-UHFFFAOYSA-N | [7] |

| InChI Code | 1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | [7] |

Analytical Characterization

While specific spectral data is proprietary to suppliers, a standard characterization profile would include:

-

¹H NMR: Expected signals would include a sharp singlet for the nine equivalent protons of the tert-butyl group (approx. δ 1.5 ppm), a singlet for the methyl group on the pyridine ring, distinct signals for the three aromatic protons on the pyridine ring, and a broad singlet for the N-H proton of the carbamate.

-

¹³C NMR: Key resonances would confirm the presence of the quaternary and methyl carbons of the Boc group, the methyl carbon on the pyridine ring, the carbonyl carbon of the carbamate (approx. δ 153-156 ppm), and the carbons of the pyridine ring.

-

Mass Spectrometry (ESI-MS): The analysis would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.1, confirming the molecular weight.

PART 2: Synthesis, Mechanism, and Experimental Protocol

The synthesis of this compound is a classic example of amine protection, a cornerstone reaction in multi-step organic synthesis.

Core Synthesis Pathway: Boc Protection

The most direct and widely used method for synthesizing the title compound is the reaction of its precursor, 2-amino-3-methylpyridine (also known as 3-amino-2-picoline), with di-tert-butyl dicarbonate, commonly referred to as (Boc)₂O or Boc anhydride.[1][11][12]

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 3-amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which subsequently collapses, eliminating tert-butoxycarbonyl, carbon dioxide, and a proton to yield the stable carbamate product. The use of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often employed to scavenge the acidic byproduct, driving the reaction to completion.[1]

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for Boc protection of 2-amino-3-methylpyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Boc protection of aminopyridines.[6][11][12][13]

-

Preparation: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous organic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to a concentration of approximately 0.2-0.5 M.

-

Addition of Base: Add a base, such as triethylamine (1.2-1.5 eq.), to the solution and stir for 5-10 minutes at room temperature.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) in the same solvent to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

PART 3: Reactivity, Applications, and Deprotection

The primary value of this compound lies in its predictable reactivity, governed by the robust yet removable Boc group.

The Role as a Versatile Intermediate

The carbamate functionality renders the nitrogen atom non-nucleophilic and non-basic under many reaction conditions.[1] This allows chemists to focus on reactions at other sites, such as:

-

Electrophilic Aromatic Substitution: Halogenation or nitration of the pyridine ring.

-

Metal-Catalyzed Cross-Coupling: Suzuki, Stille, or Buchwald-Hartwig reactions if a handle (e.g., a halide) is present or installed on the pyridine ring.

-

Modification of the Methyl Group: Oxidation or functionalization of the 2-methyl group.

This compound is therefore a key starting material for creating libraries of substituted 2-methyl-3-aminopyridine analogs for screening in drug discovery programs, targeting a wide range of diseases.[3][14]

Deprotection: Regenerating the Amine

The Boc group is renowned for its stability in basic and mildly acidic conditions, yet its clean removal under strong acidic conditions.[6] This orthogonality is a critical feature in complex synthetic routes.

Deprotection Protocol:

-

Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Add a strong acid, typically trifluoroacetic acid (TFA, 20-50% v/v in DCM) or hydrochloric acid (4M HCl in dioxane).

-

Stir the mixture at room temperature for 1-4 hours.

-

Upon completion (monitored by TLC or LC-MS), remove the acid and solvent under reduced pressure.

-

The resulting amine salt can be neutralized with a base (e.g., saturated NaHCO₃) during an aqueous workup to yield the free amine.

Caption: Logical flow of Boc group deprotection.

PART 4: Safety and Handling

Proper handling of all chemical reagents is crucial for laboratory safety. This compound should be handled with appropriate personal protective equipment (PPE).

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:[7][10]

-

Pictogram: GHS07 (Exclamation Mark)[7]

-

Signal Word: Warning[7]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

-

P280: Wear protective gloves/eye protection/face protection.[10]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

Storage and Stability

The compound is stable under recommended storage conditions.[10] It should be stored in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to prevent degradation.[7][9] It is incompatible with strong oxidizing agents.[10]

Conclusion

This compound, CAS No. 1219095-87-0, is more than a mere chemical; it is a strategic tool for synthetic innovation. Its value is derived from the robust and reliable Boc protecting group, which temporarily masks the reactivity of the 3-amino functionality. This allows for the selective and precise elaboration of the 2-methylpyridine scaffold, a structure of significant interest in pharmaceutical research. The straightforward synthesis and predictable deprotection chemistry make it an indispensable intermediate for scientists and researchers dedicated to the development of novel molecular entities.

References

-

2-(Boc-amino)pyridine Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals. Retrieved January 10, 2026, from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

- CN102936220A - BOC protection method for aminopyridine. (n.d.). Google Patents.

- CN102936220B - BOC protection method for aminopyridine. (n.d.). Google Patents.

-

CAS#:1219095-87-0 | this compound. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

-

Tert-butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

-

2-AMINO-3-METHYLPYRIDINE 95% For Synthesis. (n.d.). Macsenlab. Retrieved January 10, 2026, from [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

2-AMINO-3-METHYLPYRIDINE For Synthesis. (n.d.). Alpha Chemika. Retrieved January 10, 2026, from [Link]

-

Synthesis of 3-Aminopyridine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. (n.d.). Organic Syntheses Procedure. Retrieved January 10, 2026, from [Link]

-

Supporting Information for a research paper. (n.d.). Retrieved January 10, 2026, from [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

2-picolinamine | CAS#:3430-10-2. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

-

Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. (n.d.). PMC - NIH. Retrieved January 10, 2026, from [Link]

Sources

- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. This compound | 1219095-87-0 [sigmaaldrich.com]

- 8. This compound | 1219095-87-0 [sigmaaldrich.com]

- 9. 1219095-87-0|this compound|BLD Pharm [bldpharm.com]

- 10. aksci.com [aksci.com]

- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 12. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 13. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl N-(2-methylpyridin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of tert-butyl N-(2-methylpyridin-3-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, and a detailed, field-proven protocol for its synthesis via N-tert-butyloxycarbonylation. The rationale behind key experimental choices is elucidated to provide actionable insights for researchers. Furthermore, this document highlights the compound's strategic importance as a synthetic intermediate in the development of complex pharmaceutical agents, underscored by the prevalence of the substituted pyridine motif in contemporary drug design.

Introduction: The Strategic Role of Protected Heterocycles

In the landscape of drug discovery, nitrogen-containing heterocycles, particularly the pyridine scaffold, are foundational motifs in a vast array of therapeutic agents. Their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisosteric replacement for phenyl rings makes them indispensable. However, the inherent reactivity of functional groups, such as amines on these rings, necessitates a strategic approach during multi-step syntheses.

Chemical protecting groups are the cornerstone of this strategy, enabling chemists to temporarily mask a reactive site and prevent undesired side reactions. Among the most widely employed amine-protecting groups is the tert-butyloxycarbonyl (Boc) group.[1] Its popularity stems from its ease of installation, general stability to a wide range of non-acidic conditions (including basic hydrolysis, reduction, and many organometallic reactions), and its clean, quantitative removal under mild acidic conditions.[1][2]

tert-Butyl N-(2-methylpyridin-3-yl)carbamate, also known as 2-(Boc-amino)-3-methylpyridine, exemplifies the convergence of these principles. It provides a stable, versatile intermediate where the nucleophilic C3-amino group is masked, allowing for selective chemical modifications at other positions of the pyridine ring or in other parts of a larger molecule. This guide serves as a technical resource for scientists leveraging this critical building block.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in research and development.

IUPAC Nomenclature and Structure

The formal IUPAC name for the topic compound is tert-butyl N-(2-methylpyridin-3-yl)carbamate . It is commonly referred to by synonyms such as 2-(Boc-amino)-3-methylpyridine or N-Boc-3-amino-2-methylpyridine.

The core structure consists of a 2-amino-3-methylpyridine molecule where the amino group at the C3 position is protected as a tert-butyl carbamate.

Caption: Conversion of 2-Amino-3-methylpyridine to its Boc-protected form.

Physicochemical Data

The key physicochemical properties are summarized below. These values are critical for designing reaction conditions, purification strategies, and for understanding the compound's behavior in various analytical techniques.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(2-methylpyridin-3-yl)carbamate | - |

| Molecular Formula | C₁₁H₁₆N₂O₂ | Calculated |

| Molecular Weight | 208.26 g/mol | Calculated |

| CAS Number | 1603-40-3 (for starting amine) | [3][] |

| Appearance | Typically a white to off-white solid | Inferred |

| Boiling Point (Starting Amine) | 221-222 °C | [] |

| Melting Point (Starting Amine) | 32-34 °C | [] |

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-(2-methylpyridin-3-yl)carbamate is a standard, high-yielding procedure involving the protection of an amine. Understanding the mechanism and the role of each component is key to ensuring reproducibility and purity.

Principle of N-tert-Butyloxycarbonylation

The reaction proceeds via the nucleophilic attack of the primary amine (from 2-amino-3-methylpyridine) on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). Boc₂O is an excellent electrophile for this purpose. The reaction requires a base to neutralize the acidic proton of the amine, enhancing its nucleophilicity, and to scavenge the acidic byproducts formed during the reaction.[1][2] The overall transformation is robust, chemoselective for amines, and typically proceeds under mild conditions.

Experimental Protocol

This protocol provides a self-validating system for the reliable synthesis of the title compound.

Materials:

-

2-Amino-3-methylpyridine (1.0 eq)[3]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq), either as a solid in one portion or as a solution in DCM, to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x). This removes acidic byproducts and residual base.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl N-(2-methylpyridin-3-yl)carbamate.

Caption: Step-by-step workflow for the synthesis of the title compound.

Causality Behind Experimental Choices

-

Choice of Solvent: Anhydrous aprotic solvents like DCM or THF are ideal because they readily dissolve the reactants and do not interfere with the reaction mechanism.

-

Role of the Base: A non-nucleophilic organic base like TEA or DIPEA is crucial. It acts as a proton scavenger, deprotonating the amine to increase its nucleophilicity and neutralizing the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.

-

Stoichiometry: A slight excess of Boc₂O ensures the complete consumption of the valuable starting amine. A larger excess should be avoided to simplify purification.

-

Aqueous Work-up: The NaHCO₃ wash is essential to remove any unreacted Boc₂O (which hydrolyzes) and acidic byproducts, ensuring a cleaner crude product for chromatography.

-

Purification: Flash chromatography is the standard and most effective method for removing non-polar impurities (e.g., residual Boc₂O byproducts) and any highly polar baseline material, yielding a product of high purity required for subsequent synthetic steps.

Applications in Drug Development and Organic Synthesis

The true value of tert-butyl N-(2-methylpyridin-3-yl)carbamate lies in its application as a versatile synthetic intermediate.

A Strategic Building Block

The Boc-protected amine at the C3 position is temporarily inert, allowing chemists to perform selective reactions elsewhere on the molecule. For example, lithiation or halogenation could be directed to other positions on the pyridine ring without interference from the otherwise reactive amine.

Deprotection and Further Functionalization

The key to its utility is the facile removal of the Boc group. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, cleanly cleaves the carbamate to regenerate the free amine.[1] This newly liberated amine is then available for a wide range of coupling reactions, including:

-

Amide Bond Formation: Coupling with carboxylic acids (using reagents like HATU or EDC) to form amides, a common linkage in pharmaceuticals.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Urea Formation: Reaction with isocyanates.

-

Cross-Coupling Reactions: Participation in Buchwald-Hartwig or Ullmann couplings to form C-N bonds with aryl halides.

This two-stage process (protect-modify-deprotect-couple) is a powerful strategy for constructing complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies where a substituted pyridine core is often required for binding to the target protein.[5][6][7]

Conclusion

tert-Butyl N-(2-methylpyridin-3-yl)carbamate is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its straightforward and high-yielding synthesis, coupled with the robust and reliable nature of the Boc protecting group, makes it an invaluable intermediate. By enabling precise control over reactivity, this building block facilitates the efficient and modular construction of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents for researchers, scientists, and drug development professionals.

References

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

-

Tihana, Ž., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s) -....

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Turunen, B. J., et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC, NIH. [Link]

-

PubChem. 2-Amino-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Pharmaffiliates. [Link]

-

PubChem. tert-Butyl (pyridin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 7. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

"tert-Butyl (2-methylpyridin-3-yl)carbamate" molecular weight

An In-Depth Technical Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of significant interest to researchers in organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its applications as a versatile building block in drug discovery and development. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group on a functionalized pyridine scaffold makes this molecule a valuable intermediate for constructing more complex molecular architectures. This guide serves as a critical resource for scientists seeking to leverage this compound in their research endeavors.

Introduction to this compound

This compound is a synthetic intermediate whose structure features two key components: a pyridine ring and a Boc-protected amine. The pyridine moiety is a ubiquitous pharmacophore found in a vast array of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The methyl group at the 2-position subtly modulates the electronic properties and steric profile of the ring.

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic chemistry. Its primary function is to temporarily mask the reactivity of the amine group, preventing it from participating in unwanted side reactions while chemical transformations are performed elsewhere on the molecule. The value of the Boc group lies in its robustness to a wide range of non-acidic reagents and its clean, straightforward removal under acidic conditions. This protection-deprotection strategy is a cornerstone of modern multi-step synthesis, making this compound a highly valuable and tractable intermediate.

A Senior Application Scientist's Guide to tert-Butyl (2-methylpyridin-3-yl)carbamate: A Cornerstone Building Block in Modern Drug Discovery

Abstract

This technical guide provides an in-depth exploration of tert-Butyl (2-methylpyridin-3-yl)carbamate, a pivotal building block in contemporary organic synthesis and medicinal chemistry. The strategic placement of a methyl group and a Boc-protected amine on a pyridine scaffold makes this reagent a highly versatile intermediate for introducing the 2-methyl-3-aminopyridine motif into complex molecular architectures. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, reliable synthetic protocols, characteristic reactivity, and notable applications. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide aims to empower scientists to effectively leverage this building block in their research endeavors.

Introduction: The Strategic Value of a Protected Aminopyridine

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are ubiquitous structural motifs found in a vast array of therapeutic agents.[1] Among these, the substituted pyridine ring is a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, while also conferring favorable pharmacokinetic properties. This compound emerges as a particularly valuable asset by providing a stable, yet readily unmaskable, precursor to 2-methyl-3-aminopyridine.

The molecule's utility is rooted in its key structural features:

-

The Pyridine Core: A fundamental pharmacophore present in numerous approved drugs.[2]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, offering robust stability across a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic reactions) while being selectively removable under acidic conditions.[3][4][5] This orthogonality is crucial for complex, multi-step syntheses.

-

The 2-Methyl Group: This substituent sterically and electronically influences the pyridine ring, impacting its reactivity, basicity, and the conformational preferences of resulting derivatives.

-

The 3-Amino Linkage (Protected): The position of the amino group is critical for its role as a versatile synthetic handle for further elaboration, enabling the construction of amides, ureas, and participation in cross-coupling reactions to build diverse molecular libraries.

This guide will dissect the synthesis, manipulation, and strategic deployment of this building block, providing both the practical "how" and the critical "why" for its successful application in the laboratory.

Physicochemical Properties & Characterization

Accurate identification and confirmation of purity are paramount. The key properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 344331-95-9 |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. |

Spectroscopic Signature:

-

¹H NMR: Expect characteristic signals for the tert-butyl group (a singlet integrating to 9H around 1.5 ppm), the methyl group on the pyridine ring (a singlet integrating to 3H), and distinct aromatic protons on the pyridine ring. A broad singlet for the N-H proton of the carbamate is also expected.

-

¹³C NMR: Signals will correspond to the quaternary and methyl carbons of the Boc group, the methyl carbon on the pyridine ring, and the aromatic carbons of the pyridine core. The carbamate carbonyl carbon will also be present.

-

IR Spectroscopy: Key stretches include the N-H band (around 3300-3400 cm⁻¹) and a strong C=O stretch for the carbamate carbonyl group (typically around 1700-1725 cm⁻¹).[6]

-

Mass Spectrometry (MS): The ESI-MS will show the [M+H]⁺ ion at approximately m/z 209.13.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the protection of the commercially available 3-amino-2-methylpyridine using di-tert-butyl dicarbonate (Boc₂O).

Core Synthesis Workflow

The workflow is a standard nucleophilic acyl substitution where the amine nitrogen of the pyridine attacks a carbonyl carbon of the Boc anhydride.[4] A base is used to neutralize the protonated amine intermediate and the tert-butoxide leaving group.

Caption: Workflow for Boc-protection of 3-amino-2-methylpyridine.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Reagents & Equipment:

-

3-Amino-2-methylpyridine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

-

Triethylamine (TEA) (1.5 equiv) or 4-Dimethylaminopyridine (DMAP) (0.1 equiv, catalytic)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

-

Standard glassware for aqueous workup and extraction

-

Silica gel for chromatography (if necessary)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-amino-2-methylpyridine (1.0 equiv).

-

Dissolution: Dissolve the starting amine in anhydrous THF or DCM (approx. 0.2-0.5 M concentration).

-

Base Addition: Add the base of choice (e.g., Triethylamine). The use of a base is critical to scavenge the proton generated on the amine nitrogen after its initial attack on Boc₂O, driving the reaction to completion.[4]

-

Reagent Addition: Add Boc₂O (1.1 equiv) portion-wise or as a solution in the reaction solvent. An exothermic reaction may be observed. Maintain the temperature with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a water-immiscible solvent like Ethyl Acetate or DCM.

-

Wash the organic layer sequentially with water, a mild aqueous acid (e.g., 5% citric acid) to remove excess base, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification & Characterization: The resulting crude product is often a solid that can be purified by recrystallization from a solvent system like hexanes/ethyl acetate. If an oil is obtained or further purification is needed, silica gel column chromatography is effective. The final product's identity and purity should be confirmed by NMR and MS analysis.

Key Reactions and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity.

Boc-Deprotection: Unmasking the Amine

The most fundamental transformation is the removal of the Boc group to liberate the free amine, which can then participate in subsequent reactions. This is reliably achieved under acidic conditions.[5][7]

Mechanism Insight: The deprotection is initiated by the protonation of the carbamate carbonyl oxygen. This facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the protonated free amine.[5] Scavengers like anisole can be added to trap the electrophilic tert-butyl cation if sensitive functional groups are present elsewhere in the molecule.[7]

Caption: Standard workflow for the acidic deprotection of the Boc group.

Detailed Deprotection Protocol:

-

Dissolve the Boc-protected compound in Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Trifluoroacetic Acid (TFA) (5-10 equivalents, or use a 20-50% solution of TFA in DCM) dropwise. Gas evolution (CO₂) will be observed.[4] Caution: This should be done in a well-ventilated fume hood as the reaction produces gas.

-

Stir the reaction for 1-3 hours at room temperature, monitoring by TLC.

-

Upon completion, carefully concentrate the solvent and excess TFA under reduced pressure.

-

To obtain the free amine, dissolve the resulting TFA salt in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or other mild base until the aqueous layer is basic.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the free amine.

Directed Ortho-Metalation and Electrophilic Quench

The carbamate group, in conjunction with the pyridine nitrogen, can act as a directed metalation group (DMG). This allows for regioselective deprotonation of the pyridine ring, typically at the C4 position, using a strong base like n-butyllithium or LDA. The resulting lithiated species can be quenched with a variety of electrophiles (e.g., aldehydes, alkyl halides, CO₂) to install new functional groups with high precision.

Halogenation for Cross-Coupling Reactions

The pyridine ring can be halogenated (e.g., brominated or iodinated) at specific positions. This transforms the building block into a suitable substrate for powerful C-C and C-N bond-forming reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings. This strategy allows for the attachment of diverse aryl, heteroaryl, or alkyl groups, rapidly building molecular complexity.

Applications in Drug Discovery Case Studies

The 2-amino-3-methylpyridine scaffold is a key component in numerous biologically active compounds. While direct citation of this compound in a specific marketed drug is complex to trace, its utility is evident in the synthesis of advanced intermediates for various therapeutic targets. For instance, related N-Boc protected aminopyridines are crucial intermediates in the development of kinase inhibitors, where the amino group often serves as a key hydrogen bond donor to the hinge region of the enzyme's active site.

This building block is instrumental in synthesizing libraries of compounds for screening against targets such as:

-

Janus Kinase (JAK) inhibitors for autoimmune diseases.

-

Bruton's Tyrosine Kinase (BTK) inhibitors for oncology.

-

GPCR modulators for neurological disorders.

For example, a multi-step synthesis of a complex kinase inhibitor might involve an initial Suzuki coupling using a halogenated derivative of this compound, followed by deprotection and subsequent amide bond formation with a carboxylic acid fragment. This modular approach, enabled by the stability and selective reactivity of the Boc-protected building block, is a cornerstone of modern drug discovery campaigns.[8]

Safety, Handling, and Storage

Safety:

-

Always handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Refer to the Material Safety Data Sheet (MSDS) before use for detailed hazard information.

Handling:

-

As with most fine chemicals, avoid inhalation of dust and contact with skin and eyes.

-

The compound is stable under normal laboratory conditions.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, keeping it under an inert atmosphere (e.g., argon) at 2-8°C is recommended to prevent potential degradation.[9]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool that offers a reliable and versatile entry point into the rich chemical space of substituted aminopyridines. Its combination of a stable protecting group, a key pharmacophoric core, and multiple handles for synthetic diversification makes it an indispensable building block for researchers in medicinal chemistry and drug development. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers scientists to design and execute efficient synthetic routes toward novel and potentially life-changing therapeutics.

References

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

-

T. S. Kamat, et al. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

Sigma-Aldrich. tert-Butyl (3-methylpiperidin-3-yl)carbamate. [Link]

-

A. T. T. Ghosh, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Hoffman Fine Chemicals. tert-Butyl N-[(3S)-1-(3-methylpyridin-2-yl)pyrrolidin-3-yl]carbamate. [Link]

-

Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

-

T. Turunen, et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy tert-Butyl (3-formylpyridin-2-yl)carbamate | 116026-94-9 [smolecule.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tert-Butyl (3-methylpiperidin-3-yl)carbamate | 169750-96-3 [sigmaaldrich.com]

role of "tert-Butyl (2-methylpyridin-3-yl)carbamate" in organic synthesis

An In-depth Technical Guide to the Role of tert-Butyl (2-methylpyridin-3-yl)carbamate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine core, a sterically influential methyl group, and a robust tert-butoxycarbonyl (Boc) protected amine, provides a powerful platform for controlled, regioselective functionalization. This guide delineates the core utility of this intermediate, focusing on its pivotal role in directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and illustrate its application in the synthesis of complex molecular architectures, thereby offering researchers a comprehensive resource for leveraging this valuable synthetic tool.

Introduction: A Strategic Intermediate for Complex Pyridine Synthesis

The substituted pyridine motif is a cornerstone of pharmaceutical science, present in a vast array of approved drugs and clinical candidates. The precise installation of substituents onto the pyridine ring is a critical challenge that dictates molecular properties and biological activity. This compound serves as an exemplary solution to this challenge.

The molecule's utility is derived from three key features:

-

The Pyridine Core: A privileged scaffold in medicinal chemistry.

-

The Boc-Protected Amine: This group is not merely a placeholder. It functions as a powerful directing group for subsequent reactions, is stable to a wide range of conditions, and can be deprotected efficiently when required.[1]

-

The 2-Methyl Group: This group provides steric hindrance that can influence the regioselectivity of reactions and provides an additional site for potential late-stage functionalization.

This guide will provide a deep dive into how these features are synergistically exploited to build molecular complexity.

Synthesis and Physicochemical Properties

The target compound is typically prepared from its corresponding amine, 2-amino-3-methylpyridine. The most common method involves the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆N₂O₂ | N/A |

| Molecular Weight | 208.26 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | 32-34 °C (for 2-amino-3-methylpyridine) | [] |

| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc) | N/A |

| CAS Number | 347849-93-6 | N/A |

The Boc-Carbamate: More Than a Protecting Group

The tert-butoxycarbonyl (Boc) group is the linchpin of this reagent's utility. Its primary roles extend far beyond simple amine protection.

-

Reactivity Modulation: The electron-withdrawing nature of the carbamate modifies the electronic properties of the pyridine ring, influencing its susceptibility to nucleophilic or electrophilic attack.

-

Directed Metalation Group (DMG): This is arguably its most critical function. The carbonyl oxygen of the Boc group can chelate with organolithium reagents, directing deprotonation specifically to the ortho position (C4).[3][4] This provides a reliable method for introducing a wide range of electrophiles with absolute regiocontrol.

-

Stability and Cleavage: The Boc group is stable to a broad range of non-acidic reagents, including organometallics and many oxidizing and reducing agents.[1] Yet, it can be removed cleanly under acidic conditions (e.g., TFA in DCM or HCl in dioxane), revealing the free amine for further elaboration.[1]

Key Synthetic Transformations

The strategic placement of the Boc-carbamate group unlocks a suite of powerful and regioselective synthetic transformations. The following diagram illustrates the central role of the carbamate in directing subsequent functionalization pathways.

Caption: Synthetic utility of this compound.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[3][5] The Boc-carbamate on the 3-position of the pyridine ring acts as an excellent directed metalation group (DMG), facilitating the deprotonation of the adjacent C4 position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[4] The resulting lithiated intermediate can then be quenched with a variety of electrophiles.

Caption: Mechanism of Directed ortho-Metalation (DoM).

This strategy is exceptionally valuable for installing functionalities that are difficult to introduce via other means. For example, quenching with triisopropyl borate followed by hydrolysis yields the corresponding 4-boronic acid pinacol ester, a crucial precursor for Suzuki-Miyaura cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

While DoM functionalizes the C4 position, cross-coupling reactions are the workhorse for building carbon-carbon and carbon-heteroatom bonds at other positions, typically after introducing a halide or triflate handle. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is the most widely used of these methods.[6][7]

The general catalytic cycle for a Suzuki-Miyaura reaction is illustrated below.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A common synthetic route involves first halogenating the pyridine ring (e.g., at C5 or C6) and then using that halogenated intermediate, still bearing the Boc-carbamate director, in a Suzuki coupling. This allows for the precise construction of complex biaryl structures.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Electrophile (Ar-X) | Nucleophile (Ar'-B(OR)₂) | Catalyst / Ligand | Base | Solvent | Temp. (°C) |

| Aryl Bromide | Arylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 |

| Aryl Chloride | Arylboronic Ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 |

| Aryl Triflate | Potassium Aryltrifluoroborate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | THF | 80 |

Note: Conditions are generalized and must be optimized for specific substrates.[6][8]

Applications in Medicinal Chemistry

The synthetic utility of this compound and its derivatives makes it a valuable intermediate in drug discovery. The ability to selectively functionalize the pyridine ring at positions 4, 5, or 6 allows for the systematic exploration of structure-activity relationships (SAR). This building block is particularly relevant in the synthesis of kinase inhibitors, where substituted pyridine cores frequently serve as hinge-binding motifs.[9] The functional groups introduced via DoM or cross-coupling can act as key pharmacophores or as vectors to explore different regions of a target protein's binding pocket.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples of the key transformations discussed.

Protocol 1: Directed ortho-Metalation and Borylation at C4

This protocol describes the synthesis of tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylpyridin-3-yl)carbamate.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add sec-butyllithium (1.1 equiv, 1.4 M solution in cyclohexanes) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep red or brown color.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.2 equiv) dropwise.

-

Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired boronate ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for coupling a halogenated derivative (e.g., tert-butyl (5-bromo-2-methylpyridin-3-yl)carbamate) with a generic arylboronic acid.

Step-by-Step Methodology:

-

Setup: To a microwave vial or Schlenk tube, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.5 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

-

Solvent Addition: Evacuate and backfill the vessel with argon three times. Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Degassing: Sparge the reaction mixture with a stream of argon for 10-15 minutes.[7]

-

Heating: Seal the vessel and heat the reaction mixture to 100 °C for 4-12 hours, monitoring by TLC or LC-MS.[7]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the coupled product.

Conclusion

This compound is a masterful tool for synthetic chemists, offering a reliable and versatile route to complex, substituted pyridines. Its true power lies in the strategic function of the Boc-carbamate group as a robust protecting group and a highly effective director for ortho-metalation. When combined with the power of modern cross-coupling chemistry, this building block provides an efficient and modular platform for accessing novel chemical matter. For professionals in drug development, mastering the application of this reagent opens the door to rapid SAR exploration and the construction of sophisticated molecular architectures essential for addressing challenging biological targets.

References

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available from: [Link]

-

Myers, A. G. Directed Ortho Metalation. Harvard University. Available from: [Link]

-

MySkinRecipes. N,N-Boc,Boc-2-amino-3-Methylpyridine. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available from: [Link]

-

Navya Chem Pharma Llc. tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate. Available from: [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). Available from: [Link]

-

Scribd. Directed Ortho Metalation Guide. Available from: [Link]

-

Tunoori, A. R. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available from: [Link]

-

TCG Lifesciences. 3-Amino-1-methyl-1H-pyridin-2-one as Inbuilt Directing Group for Additive-Free Late-Stage ortho-Amination under Copper Catalysis towards Biologically Relevant Molecules. Available from: [Link]

-

PubChem. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate. Available from: [Link]

- Google Patents. CN102936220A - BOC protection method for aminopyridine.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Macmillan Group. B-Alkyl Suzuki Couplings. Princeton University. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Watson, D. A., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. PubMed Central. Available from: [Link]

-

The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Billingsley, K. L., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Available from: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-Boc,Boc-2-amino-3-Methylpyridine [myskinrecipes.com]

Whitepaper: The Strategic Application of tert-Butyl (2-methylpyridin-3-yl)carbamate in the Synthesis of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine scaffold is a cornerstone in the design of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of numerous kinases. This technical guide provides an in-depth analysis of tert-butyl (2-methylpyridin-3-yl)carbamate, a key building block for synthesizing targeted kinase inhibitors. As a senior application scientist, this document moves beyond simple protocols to explain the causal reasoning behind synthetic strategies, emphasizing the pivotal role of the Boc (tert-butyloxycarbonyl) protecting group. We will detail the synthesis and characterization of this intermediate, provide validated protocols for its deprotection and subsequent use in coupling reactions, and discuss the critical considerations for ensuring reaction integrity and purity. This guide is intended for drug discovery professionals seeking to leverage this versatile synthon to accelerate the development of novel therapeutics.

The Strategic Importance of the 2-Methylpyridin-3-yl Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-aminopyridine scaffold and its derivatives are frequently employed in this space due to their ability to act as "hinge-binders," forming one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[1][2]

The specific intermediate, this compound, offers a strategically functionalized core. The 2-methyl group can provide beneficial steric interactions, improve metabolic stability, or enhance selectivity for the target kinase. The 3-amino group, once deprotected, serves as a crucial handle for introducing further complexity and building out the rest of the inhibitor molecule, often targeting solvent-exposed regions to improve pharmacological properties.

The use of the tert-butyloxycarbonyl (Boc) group is a deliberate and critical choice. It masks the nucleophilicity of the 3-amino group, preventing unwanted side reactions during earlier synthetic steps.[3][4] Its removal under specific acidic conditions allows for the precisely timed unmasking of the amine for subsequent coupling reactions, making it an indispensable tool in multi-step synthetic campaigns.[5][6]

Caption: Simplified kinase signaling cascade and the point of intervention.

Physicochemical Properties and Handling

Proper handling and characterization are paramount for the successful use of any synthetic intermediate. The properties of this compound are summarized below.

| Property | Value | Source/Note |

| Molecular Formula | C₁₁H₁₆N₂O₂ | PubChem[7] |

| Molecular Weight | 208.26 g/mol | Calculated |

| CAS Number | 11745848-43-8 | PubChem[7] |

| Appearance | White to off-white solid | Expected, based on similar compounds[8] |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol | Expected, based on structure |

| Storage | Store in a cool, dry place away from strong acids | Standard for Boc-protected amines |

Synthesis of this compound

Rationale for Boc Protection

The Boc group is one of the most common amine protecting groups in medicinal chemistry for several reasons:[3]

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation, allowing for broad compatibility with other reaction steps.[4]

-

Steric Hindrance: The bulky tert-butyl group can direct reactions to other sites on the molecule.

-

Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents.[6]

-

Clean Deprotection: Its removal typically yields the desired amine salt, with gaseous isobutylene and carbon dioxide as byproducts, simplifying purification.[3]

Detailed Synthesis Protocol

This protocol is adapted from established methods for the Boc protection of aminopyridines.[8] The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-methyl-3-aminopyridine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or another suitable base

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

Procedure:

-

Dissolve 2-methyl-3-aminopyridine (e.g., 5.0 g, 46.2 mmol) in THF (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (9.7 mL, 69.3 mmol) to the solution.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (12.1 g, 55.4 mmol) in a minimal amount of THF.

-

Add the Boc₂O solution dropwise to the stirring aminopyridine solution at room temperature. Note: The reaction can be mildly exothermic.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography to yield the pure white solid.[8]

Sources

- 1. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. PubChemLite - 2-(n-boc-amino)-3-methylpyridine (C11H16N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Aminopyridines and Their Protection

An In-depth Technical Guide to Boc-Protected Aminopyridines for Researchers, Scientists, and Drug Development Professionals

Aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This class of compounds is integral to drugs targeting a vast array of conditions, from neurological disorders to cancer.[3][4] However, the synthetic manipulation of these molecules is often complicated by the reactivity of the amino group. This primary or secondary amine is both nucleophilic and basic, properties that can interfere with a wide range of subsequent chemical transformations intended for other parts of the molecule.[5]